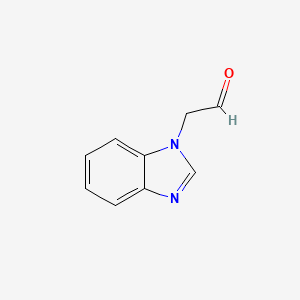

1h-Benzimidazole-1-acetaldehyde

Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Modern Organic Chemistry

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a privileged structure in the landscape of modern organic chemistry. nih.govdoaj.org Its significance stems from its versatile applications across various scientific domains, most notably in medicinal chemistry and materials science. doaj.orgcolab.ws The structural resemblance of the benzimidazole nucleus to naturally occurring purines allows it to interact efficiently with a range of biological macromolecules, making it a cornerstone for the development of therapeutic agents. nih.govtaylorandfrancis.com

Benzimidazole derivatives are integral to numerous FDA-approved drugs and are continuously explored for a wide spectrum of pharmacological activities. nih.govnih.gov The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bond donor-acceptor interactions and π-π stacking, contribute to its robust binding capabilities with biological targets. nih.gov This has led to the development of a multitude of compounds with diverse therapeutic applications. ijpsjournal.com

Beyond its pharmaceutical importance, the benzimidazole framework is a valuable building block in the synthesis of dyes, polymers, and functional materials. taylorandfrancis.com Its derivatives are also utilized in corrosion inhibition, chemical sensing, and as ligands in coordination chemistry, highlighting the broad utility of this heterocyclic motif. taylorandfrancis.comnih.gov The ongoing research into benzimidazole chemistry continues to uncover new synthetic methodologies and applications, solidifying its status as a critical scaffold in contemporary chemical research. benthamdirect.comeurekaselect.com

Role of the 1-Acetaldehyde Moiety in Synthetic and Mechanistic Investigations

The introduction of a 1-acetaldehyde moiety to the benzimidazole scaffold imparts unique reactivity that is of significant interest in synthetic and mechanistic studies. The aldehyde functional group is a versatile handle for a wide array of organic transformations, allowing for the elaboration of the benzimidazole core into more complex molecular architectures. The reactivity of aldehydes, including their susceptibility to nucleophilic attack and oxidation, opens up numerous avenues for chemical modification.

In the context of synthetic investigations, the aldehyde group of 1H-benzimidazole-1-acetaldehyde can serve as a key electrophile. It can readily participate in condensation reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. For instance, condensation with amines can yield Schiff bases, which can be further reduced to form stable secondary amine linkages. ijpcbs.com This reactivity is fundamental in the construction of larger, more complex molecules with potential biological activity.

Mechanistically, the 1-acetaldehyde group can be used to probe reaction pathways and understand the electronic effects of the benzimidazole nucleus on the reactivity of the aldehyde. The study of N-acyl benzimidazoles, which are structurally related to this compound, has demonstrated their utility as acylating agents. acs.orgbohrium.com These compounds are often more stable than traditional acyl chlorides and can be employed in a variety of acylation reactions. bohrium.com The presence of the benzimidazole ring can modulate the electrophilicity of the aldehyde carbonyl, influencing reaction rates and selectivity.

Recent advancements have focused on the development of efficient and environmentally friendly methods for the synthesis of benzimidazole derivatives, including those bearing aldehyde functionalities. rsc.org These methods often utilize novel catalytic systems to achieve high yields and selectivity under mild conditions. researchgate.net The study of such reactions not only provides access to new compounds but also deepens the understanding of the fundamental principles governing their formation and reactivity.

Evolution of Research Trajectories for Related Benzimidazole Derivatives

The field of benzimidazole chemistry has undergone a significant evolution since its inception. Initial research, dating back to the late 19th century, focused on the fundamental synthesis and characterization of the benzimidazole ring system. researchgate.net A pivotal moment in the history of benzimidazole research came with the discovery that 5,6-dimethyl-1H-benzimidazole is a key structural component of vitamin B12. nih.gov This finding spurred a wave of research into the biological significance of benzimidazole derivatives.

Early synthetic efforts often involved the condensation of o-phenylenediamines with carboxylic acids under harsh conditions. thieme-connect.com Over the decades, synthetic methodologies have become progressively more sophisticated, with a focus on milder reaction conditions, higher yields, and greater functional group tolerance. organic-chemistry.org The development of one-pot synthesis procedures and the use of novel catalysts have made the synthesis of diverse benzimidazole derivatives more efficient and accessible. nih.govrasayanjournal.co.in

In recent years, research has shifted towards the design and synthesis of highly functionalized benzimidazole derivatives with specific applications in mind. This includes the development of compounds with tailored electronic and photophysical properties for use in materials science, as well as the creation of complex molecules with potent and selective biological activities. colab.wsnih.gov The exploration of benzimidazole-based hybrids, where the benzimidazole scaffold is combined with other pharmacologically active moieties, has emerged as a promising strategy for the discovery of new therapeutic agents. nih.govnih.gov The continuous development of new synthetic methods and a deeper understanding of the structure-activity relationships of benzimidazole derivatives ensure that this field will remain a vibrant and productive area of chemical research for the foreseeable future. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

405174-42-7 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)acetaldehyde |

InChI |

InChI=1S/C9H8N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,6-7H,5H2 |

InChI Key |

HNVAXABRHLQAFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC=O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 1h Benzimidazole 1 Acetaldehyde and Its Derivatives

Pathways of Nucleophilic Reactivity

The aldehyde group attached to the N-1 position of the benzimidazole (B57391) ring is a primary site for nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Reactions with Amines and Formation of Schiff Bases

1H-Benzimidazole-1-acetaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, which forms an unstable hemiaminal intermediate. Subsequent elimination of a water molecule yields the stable C=N double bond of the imine.

The general mechanism for Schiff base formation is a well-established process in organic chemistry. The reaction is typically catalyzed by either acid or base. The benzimidazole moiety itself can influence the reactivity of the aldehyde group through electronic effects. The synthesis of benzimidazole-derived Schiff bases is a common strategy for creating compounds with diverse biological activities. For instance, the condensation of 2-aminobenzimidazole (B67599) with o-vanillin produces a Schiff base ligand capable of forming metal complexes. nih.gov The formation of these imines is often a key step in the synthesis of more complex heterocyclic systems. austinpublishinggroup.comnih.gov

Hydrazone Formation and Related Condensations

In a reaction analogous to Schiff base formation, this compound reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine) to yield hydrazones. chemtube3d.comresearchgate.net These reactions are also condensation reactions characterized by the formation of a C=N bond and the elimination of water. nih.govorganic-chemistry.org

Hydrazones derived from benzimidazole scaffolds are of significant interest due to their potential biological activities. rsc.org The reaction mechanism mirrors that of imine formation, proceeding through the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. nih.gov The resulting hydrazone products are often stable, crystalline solids, which makes this reaction useful for the characterization of the parent aldehyde. The combination of the benzimidazole ring and the hydrazone functional group can lead to compounds with notable biological properties. rsc.org

Investigation of Intermediate Species and Transition States

Understanding the transient species formed during reactions provides insight into the mechanistic pathways and allows for the rational design of synthetic routes.

Iminium Ion Chemistry

During the acid-catalyzed formation of Schiff bases and hydrazones from this compound, an iminium ion is a crucial intermediate. Following the initial nucleophilic addition and formation of the hemiaminal (or its hydrazone equivalent), protonation of the hydroxyl group allows for the elimination of a water molecule. This loss of water generates a resonance-stabilized cation known as an iminium ion.

This electrophilic intermediate is then deprotonated to yield the final neutral imine or hydrazone product. The stability of the iminium ion can be influenced by substituents on both the benzimidazole ring and the reacting amine or hydrazine. Mechanistic studies often propose the activation of an imine intermediate, which is consistent with the involvement of iminium ion chemistry in the synthesis of various benzimidazole derivatives. nih.gov

N-Nitrosiminium Ion Intermediates

While less common, the potential for forming N-nitrosiminium ion intermediates from derivatives of this compound exists. If a secondary amine derived from this compound were to react with a nitrosating agent, such as nitrous acid (formed from sodium nitrite (B80452) and a strong acid), an N-nitrosamine could be produced. Protonation of the nitrosamine (B1359907) followed by the loss of water could theoretically lead to a highly reactive N-nitrosiminium ion. These intermediates are potent electrophiles and can participate in various subsequent reactions. The formation of such species is often implicated in the mechanisms of certain carcinogenic N-nitroso compounds.

Degradation Pathways and Stability Studies in Chemical Environments

The stability of this compound is a critical factor for its storage and handling. Like many aldehydes, it is susceptible to oxidation.

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 1H-benzimidazole-1-acetic acid. This process can occur upon exposure to atmospheric oxygen (auto-oxidation) or by treatment with stronger oxidizing agents.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical parameter influencing its persistence and reaction pathways in aqueous environments. The bond connecting the acetaldehyde (B116499) group to the N1 position of the benzimidazole ring is susceptible to hydrolysis. This reaction would lead to the cleavage of the molecule into benzimidazole and acetaldehyde. The presence of water can negatively impact reactions involving N-acyl derivatives, suggesting that N-substituted compounds like this compound may also undergo hydrolysis under aqueous conditions. acs.org

The benzimidazole ring itself is known for its high degree of chemical stability. chemicalbook.com However, the N-C bond of the acetaldehyde substituent represents a potential point of cleavage. The stability is expected to be highly dependent on the pH of the medium, with both acidic and basic conditions potentially catalyzing the hydrolytic decomposition.

pH-Dependent Reactivity Profiles

The reactivity of this compound is markedly influenced by pH due to the presence of the basic nitrogen atom (N3) in the imidazole (B134444) ring. Benzimidazole is a weak base with a pKa of approximately 5.58 for its conjugate acid. chemicalbook.com

Under neutral and basic conditions (pH > 5.58): In neutral or alkaline solutions, the benzimidazole ring exists predominantly in its neutral form. The lone pair of electrons on the N3 atom is available, and the molecule is less polarized. In strongly basic media, anionic nucleophiles (e.g., hydroxide (B78521) ions) can directly attack the aldehyde carbonyl, leading to reactions such as aldol (B89426) condensation or Cannizzaro-type disproportionation, depending on the specific conditions and substrate structure. Studies on the solvolysis of esters catalyzed by benzimidazole-containing polymers show that the catalytic activity increases with pH, which is attributed to the presence of more nucleophilic anionic benzimidazole groups at higher pH values. umich.edu

Oxidative and Reductive Transformations of the Acetaldehyde Moiety

The acetaldehyde substituent of this compound is readily susceptible to both oxidation and reduction, yielding functionally distinct derivatives.

Oxidative Transformations: The aldehyde group can be oxidized to a carboxylic acid, transforming this compound into 1H-benzimidazole-1-acetic acid . This transformation can be achieved using a variety of oxidizing agents. For instance, an organocatalytic method employing a surfactant like CTAB and an oxidant such as tert-butyl hydroperoxide (tBuOOH) has been used to convert aldehydes into activated N-acyl compounds, showcasing a pathway for aldehyde oxidation. acs.org The synthesis of 2-aryl-1-(arylmethyl)-1H-benzimidazoles can be promoted by acetic acid, indicating the stability of the benzimidazole core under certain oxidative conditions. researchgate.net

Reductive Transformations: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 1H-benzimidazole-1-ethanol . This reduction is typically accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While direct studies on this compound are scarce, the reduction of aldehydes in the presence of a benzimidazole core is a common synthetic step. For example, high concentrations of acetaldehyde have been shown to influence ethanol (B145695) absorption, a process involving related metabolic reduction and oxidation pathways. nih.gov

Hammett Correlation and Electronic Effects on Reactivity

The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying the influence of electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgoxfordreference.com In this equation, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to these electronic effects. wikipedia.orgpharmacy180.com

For derivatives of this compound, substituents on the benzene (B151609) ring can significantly alter the reactivity of the acetaldehyde moiety.

Electron-withdrawing groups (EWGs) , such as -NO₂ or -Cl, have positive σ values. They decrease the electron density on the benzimidazole ring, which in turn can make the aldehyde carbonyl more electrophilic and thus more reactive towards nucleophiles. This generally results in a positive ρ value for reactions where negative charge builds up in the transition state. wikipedia.org Studies on substituted benzaldehydes have shown that EWGs accelerate condensation reactions. researchgate.net

Electron-donating groups (EDGs) , such as -CH₃ or -OCH₃, have negative σ values. They increase the electron density on the ring, making the aldehyde carbonyl less electrophilic and slowing down reactions with nucleophiles. In the synthesis of 2-substituted benzimidazoles, the presence of EDGs on the aldehyde partner was found to decrease the reaction yield. mdpi.com

The sign and magnitude of the reaction constant (ρ) provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting the development of negative charge (or loss of positive charge) in the rate-determining transition state. Conversely, a negative ρ value implies the buildup of positive charge (or loss of negative charge) in the transition state.

An illustrative example from the literature on the condensation of substituted benzaldehydes with Meldrum's acid provides a Hammett plot with a positive ρ value of 1.226, indicating that the reaction is facilitated by electron-withdrawing groups on the benzaldehyde (B42025). researchgate.net This suggests a mechanism where nucleophilic attack on the aldehyde carbonyl is the rate-limiting step.

Below is a data table illustrating a hypothetical Hammett correlation for a reaction of substituted benzaldehydes, which demonstrates the principles applicable to derivatives of this compound.

| Substituent (Z) | Substituent Constant (σ) | log(kZ/kH) |

| p-OCH₃ | -0.27 | -0.38 |

| p-CH₃ | -0.17 | -0.25 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | 0.21 |

| m-NO₂ | 0.71 | 0.92 |

| p-NO₂ | 0.78 | 1.05 |

This table is a representative example based on data for a related reaction to illustrate the Hammett principle. The log(kZ/kH) values are calculated using an exemplary ρ value.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the molecular structure, conformation, and dynamic processes of 1H-benzimidazole-1-acetaldehyde. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, insights into the electronic environment of the atoms within the molecule can be obtained.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The substitution of an acetaldehyde (B116499) group at the N1 position of the benzimidazole (B57391) ring significantly influences the chemical shifts of the protons and carbons throughout the molecule. In solution, the protons of the benzimidazole ring typically appear in the aromatic region of the ¹H NMR spectrum. The C2-H proton is expected to be the most deshielded due to its position between two nitrogen atoms. The protons on the benzene (B151609) ring (H4, H5, H6, and H7) will exhibit complex splitting patterns arising from spin-spin coupling. The methylene (B1212753) protons (-CH₂-) and the aldehydic proton (-CHO) of the acetaldehyde substituent will have characteristic chemical shifts in the aliphatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The C2 carbon is characteristically downfield shifted. The presence of the N-substituent breaks the symmetry of the benzimidazole ring, leading to distinct signals for all carbon atoms (C3a, C4, C5, C6, C7, and C7a). nih.govbeilstein-journals.org The carbonyl carbon of the acetaldehyde group will appear at a significantly downfield chemical shift.

¹⁵N NMR spectroscopy, although less common, offers direct information about the nitrogen atoms. The chemical shifts of N1 and N3 are sensitive to the substitution pattern and intermolecular interactions. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H2 | ~8.0-8.5 |

| H4/H7 | ~7.5-7.8 |

| H5/H6 | ~7.2-7.4 |

| -CH₂- | ~5.0-5.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~140-145 |

| C3a/C7a | ~135-145 |

| C4/C7 | ~110-120 |

| C5/C6 | ~120-130 |

| -CH₂- | ~50-60 |

Solid-State NMR (CPMAS NMR) for Tautomerism and Conformational Analysis

In the solid state, the prototropic tautomerism that can occur in N-unsubstituted benzimidazoles is typically suppressed. nih.govbeilstein-journals.org For this compound, which is N-substituted, tautomerism of the imidazole (B134444) ring is not possible. However, solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is crucial for investigating the conformation of the molecule in the solid state. The technique can reveal the presence of different polymorphs or conformers due to restricted rotation around the N-C bond of the acetaldehyde substituent. The differences in crystal packing and intermolecular interactions in the solid state can lead to distinct chemical shifts compared to the solution state. nih.govresearchgate.net

Dynamic NMR (DNMR) for Prototropic Rate Determination

While this compound itself does not exhibit prototropic tautomerism, dynamic NMR (DNMR) studies on related NH-benzimidazoles are informative for understanding proton transfer processes in this class of compounds. nih.govbeilstein-journals.org In solvents that can facilitate proton exchange, the NH proton of unsubstituted benzimidazoles can exchange between the N1 and N3 positions. DNMR can be used to measure the rate of this exchange by analyzing the coalescence of NMR signals at different temperatures. For N-substituted derivatives like this compound, DNMR could potentially be used to study restricted rotation around single bonds, for instance, the N-CH₂ bond, if the rotational barrier is sufficiently high.

Gauge-Independent Atomic Orbital (GIAO) Calculations for Theoretical Chemical Shifts

Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT), are powerful tools for predicting and assigning NMR chemical shifts. nih.govbeilstein-journals.orgbeilstein-journals.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived. These calculated values can be correlated with experimental data to provide unambiguous assignments of the ¹H, ¹³C, and ¹⁵N NMR spectra. nih.govbeilstein-journals.org GIAO calculations can also be used to model the effects of conformation and solvent on the chemical shifts, providing a deeper understanding of the spectroscopic data. nih.govnih.gov

Table 3: Comparison of Experimental and GIAO-Calculated Chemical Shifts for a Model Benzimidazole Derivative

| Atom | Experimental δ (ppm) | GIAO Calculated δ (ppm) |

|---|---|---|

| C2 | 141.1 | 140.5 |

| C4 | 120.4 | 120.1 |

| C5 | 122.9 | 122.5 |

| C6 | 122.1 | 121.8 |

| C7 | 109.5 | 109.2 |

| C3a | 143.5 | 143.0 |

| C7a | 135.8 | 135.2 |

Data based on 1-methyl-1H-benzimidazole as a model compound. beilstein-journals.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic and is expected to appear as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The benzimidazole ring will exhibit several characteristic vibrations. The C=N stretching vibration of the imidazole ring is expected around 1620-1580 cm⁻¹. The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the benzene ring, which are sensitive to the substitution pattern, will be present in the 900-675 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1740-1720 (strong) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (weak) |

| Imidazole C=N | Stretch | 1620-1580 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C-H | Out-of-plane bend | 900-675 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Methyl-1H-benzimidazole |

FT-Raman Spectroscopy for Vibrational Mode Assignments

No FT-Raman spectra specifically for this compound are available. While the vibrational spectra of the parent 1H-Benzimidazole and other derivatives have been studied, these cannot be used to accurately assign the vibrational modes of the target compound due to the significant influence of the acetaldehyde substituent on the molecule's vibrational properties. nih.govresearchgate.net

Vibrational Energy Distribution Analysis (VEDA)

A Vibrational Energy Distribution (VEDA) analysis, which provides a detailed assignment of calculated vibrational modes, is contingent on initial spectroscopic data (like FT-Raman and FT-IR) and quantum chemical calculations. mdpi.comnih.gov Without these foundational experimental results for this compound, a VEDA study has not been performed or reported.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would provide the exact mass of this compound and confirm its elemental composition, is not found in the public domain. Data for other benzimidazole derivatives is available but not transferable. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

There are no published LC-MS/MS methods detailing the analysis, fragmentation patterns, or impurity profiling of this compound. While general methods for detecting benzimidazole-class compounds exist, they are not specific to this particular analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

The UV-Visible absorption spectra, which detail the electronic transitions within the molecule, have not been reported for this compound. Studies on the parent 1H-Benzimidazole show characteristic absorptions, but the chromophoric system would be altered by the N-acetaldehyde group, affecting the position and intensity of absorption bands. nist.govspectrabase.com Investigations into solvent effects on its spectrum are also absent.

X-Ray Diffraction for Crystalline Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, critical data such as its crystal system, space group, unit cell dimensions, and intramolecular geometry remain undetermined. For comparison, the crystal structure of the closely related compound (1H-Benzimidazol-1-yl)methanol has been determined, but these parameters are unique to that specific molecule and cannot be extrapolated. researchgate.netresearchgate.net

Single-Crystal X-Ray Diffraction (SC-XRD) for Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles. Based on the crystal structures of numerous benzimidazole derivatives, the benzimidazole core of this compound is expected to be essentially planar. researchgate.net The fusion of the benzene and imidazole rings enforces a rigid, planar system.

The key structural parameters of the benzimidazole moiety can be inferred from related structures. For instance, in many benzimidazole derivatives, the C-N bond lengths within the imidazole ring are typically in the range of 1.32 to 1.39 Å, and the C-C bond lengths in the fused benzene ring are characteristic of aromatic systems. researchgate.netnih.gov The introduction of the acetaldehyde group at the N1 position is expected to influence the local geometry. The C-N bond connecting the acetaldehyde substituent to the benzimidazole ring will likely exhibit a bond length consistent with a single bond between a nitrogen atom and an sp3-hybridized carbon atom.

The orientation of the acetaldehyde substituent relative to the benzimidazole ring is a key conformational feature. Due to steric hindrance and electronic effects, a certain degree of torsion is expected around the N1-C(acetaldehyde) bond. In related N-substituted benzimidazoles, the substituent often lies at a significant dihedral angle to the plane of the benzimidazole ring. researchgate.netnih.gov For example, in 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, the benzimidazole moiety subtends significant dihedral angles with the attached benzene rings. nih.gov

A hypothetical table of selected bond lengths and angles for this compound, based on data from analogous compounds, is presented below.

| Parameter | Expected Value Range |

| C-N (imidazole) | 1.32 - 1.39 Å |

| C-C (benzene) | 1.36 - 1.41 Å |

| N1-C(acetaldehyde) | 1.45 - 1.49 Å |

| C=O (acetaldehyde) | 1.20 - 1.23 Å |

| C-N-C (imidazole) | 105 - 110° |

| N-C-N (imidazole) | 110 - 115° |

This data is hypothetical and based on values from related benzimidazole structures.

Powder X-Ray Diffraction (PXRD) for Phase Purity

Powder X-ray diffraction is an essential technique for confirming the crystalline nature and phase purity of a synthesized compound. A PXRD pattern of a crystalline solid provides a unique fingerprint based on the lattice parameters of the material. For this compound, a sharp and well-defined diffraction pattern would be indicative of a highly crystalline material. researchgate.net The positions and intensities of the diffraction peaks are determined by the crystal lattice and the arrangement of molecules within the unit cell.

In the absence of a reference pattern for this compound, the experimental PXRD pattern of a newly synthesized sample would be compared against a theoretical pattern generated from its single-crystal X-ray diffraction data, if available. A close match between the experimental and theoretical patterns would confirm the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the theoretical pattern would suggest the presence of impurities or a different polymorphic form. The study of various benzimidazole derivatives has shown that they can exist in different polymorphic forms, each with a distinct PXRD pattern. nih.gov

A representative table illustrating a hypothetical comparison of observed 2θ values and intensities from a PXRD experiment with theoretical values is shown below.

| Observed 2θ (°) | Observed Intensity (%) | Theoretical 2θ (°) | Theoretical Intensity (%) |

| 10.5 | 85 | 10.6 | 90 |

| 15.2 | 100 | 15.2 | 100 |

| 20.8 | 60 | 20.9 | 65 |

| 25.1 | 75 | 25.0 | 80 |

This data is for illustrative purposes only.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative importance of various non-covalent contacts. nih.govnih.gov For this compound, Hirshfeld surface analysis would be crucial for understanding how the molecules pack in the solid state.

The analysis generates a three-dimensional surface around the molecule, colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals separation.

Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of the intermolecular contacts, quantifying the percentage contribution of each type of interaction to the total surface area. nih.gov Based on studies of other N-substituted benzimidazoles, the most significant intermolecular interactions in the crystal structure of this compound are expected to be:

H···H contacts: These are generally the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov

O···H/H···O contacts: The presence of the carbonyl oxygen in the acetaldehyde moiety would lead to the formation of C-H···O hydrogen bonds, which would be visible as distinct spikes in the fingerprint plot. nih.gov

N···H/H···N contacts: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, leading to N···H interactions with neighboring molecules. nih.govnih.gov

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below.

| Interaction Type | Expected Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 15 |

| N···H/H···N | 5 - 10 |

| C···C | 2 - 5 |

This data is hypothetical and based on values from related benzimidazole structures. nih.govnih.govnih.gov

The shape index plot, another feature of Hirshfeld analysis, can reveal the presence of π-π stacking interactions, which are common in aromatic systems like benzimidazole. nih.gov The presence of adjacent red and blue triangles on the shape index surface would indicate such interactions.

Theoretical and Computational Chemistry of 1h Benzimidazole 1 Acetaldehyde Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for studying benzimidazole (B57391) derivatives to predict their geometries, electronic properties, and spectroscopic features with a high degree of accuracy. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1H-Benzimidazole-1-acetaldehyde, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose in related benzimidazole structures. nih.gov

The optimization of the benzimidazole core is crucial. In computational studies of similar molecules, such as N-Butyl-1H-benzimidazole, the bond lengths and angles of the benzimidazole ring are calculated and compared with experimental data to validate the level of theory. nih.gov The acetaldehyde (B116499) substituent attached to the N-1 position introduces conformational flexibility. The key dihedral angle to consider would be the one defining the orientation of the acetaldehyde group relative to the plane of the benzimidazole ring. Different conformers (rotational isomers) can exist, and their relative energies are calculated to identify the most stable conformation.

Below is a table of representative theoretical bond lengths for the core benzimidazole structure, as reported for related derivatives in the literature. These values provide an expected range for the optimized geometry of this compound.

| Bond | Typical Calculated Bond Length (Å) |

| C1-N26 (imidazole ring) | 1.386 |

| C2-N27 (imidazole ring) | 1.387 |

| C7-N26 (imidazole ring) | 1.377 |

| C7-N27 (imidazole ring) | 1.306 |

| Data derived from studies on N-Butyl-1H-benzimidazole using the DFT/B3LYP/6-311++G(d,p) level of theory. nih.gov |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govacs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For benzimidazole derivatives, DFT calculations are routinely used to determine these energy levels and the resulting energy gap. These calculations help in understanding the electron-donating or accepting capabilities of the molecule and predict its behavior in chemical reactions. biointerfaceresearch.com The stability of benzimidazole compounds is often confirmed by the negative values of their calculated HOMO and LUMO energies. nih.gov

The following table presents calculated HOMO-LUMO energy gaps for various benzimidazole derivatives from the literature, illustrating the typical range for this class of compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole-triazole derivative (4b) | -5.996 | -2.398 | 3.598 |

| N-Butyl-1H-benzimidazole | -6.04 | -0.65 | 5.39 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.87 | -1.16 | 4.71 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | -6.50 | -0.82 | 5.68 |

| Data sourced from computational studies on various benzimidazole derivatives. acs.orgbiointerfaceresearch.comresearchgate.net |

DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds.

Vibrational Frequencies (IR/Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental Infrared (IR) and Raman spectra. The computed frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching, and aromatic C-H bending. For benzimidazole derivatives, characteristic absorption bands in the IR spectrum confirm the presence of the imidazole (B134444) ring and its substituents. nih.gov For instance, N-H stretching vibrations in 1H-benzimidazole derivatives typically appear in the region of 3300-3450 cm⁻¹. nih.gov

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.gov These theoretical predictions are compared with experimental spectra to confirm the molecular structure. researchgate.net The accuracy of these predictions can be very high, with errors often less than 0.20 ppm for ¹H shifts. nih.gov For N-unsubstituted benzimidazoles, computational methods have been crucial in assigning the chemical shifts of carbon atoms involved in tautomerism (C4/C7, C5/C6). beilstein-journals.org For this compound, theoretical shifts would be predicted for the protons and carbons of the benzimidazole ring and the acetaldehyde side chain.

Topological and Electron Density Analyses

Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density (ρ(r)) to define atomic interactions. nih.gov By locating critical points in the electron density, AIM can characterize the nature of chemical bonds. The presence of a bond critical point (BCP) between two atoms indicates a chemical bond. nih.gov The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of interaction. For instance, in studies of N-Butyl-1H-benzimidazole, AIM analysis showed that interactions with a positive Laplacian and low electron density are indicative of closed-shell interactions, such as ionic bonds and van der Waals forces. nih.gov This analysis would be instrumental in characterizing the covalent bonds within the benzimidazole and acetaldehyde moieties of this compound, as well as any intramolecular non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electron distribution in molecular systems, offering a chemically intuitive picture of bonding, lone pairs, and atomic shells. wikipedia.org ELF provides a measure of the probability of finding an electron near a reference electron, allowing for a clear distinction between core and valence electrons, as well as covalent bonds and lone pairs. wikipedia.org

For benzimidazole derivatives, ELF and LOL analyses confirm the localization of bonding and non-bonding electrons. nih.gov In a study on N-Butyl-1H-benzimidazole, topological methods including ELF and LOL were employed to investigate non-covalent interactions. nih.gov The color-filled maps generated from these analyses verified the expected electronic structure, showing distinct regions of high localization corresponding to covalent bonds and the lone pair electrons on the nitrogen atoms. nih.govresearchgate.net

In the context of this compound, ELF and LOL analyses would be expected to reveal:

High ELF values in the regions of the C-C and C-N bonds of the benzimidazole ring, indicating the covalent nature and electron sharing in the aromatic system.

A distinct localization basin corresponding to the lone pair of electrons on the N3 nitrogen atom of the imidazole ring, a key site for intermolecular interactions.

Localization of electrons in the C=O double bond and the C-C and C-H single bonds of the acetaldehyde substituent.

Clear separation between the core and valence electron shells of the carbon, nitrogen, and oxygen atoms.

These analyses provide a quantitative visualization of the VSEPR theory in action, confirming the electronic domains within the molecule. wikipedia.org

Reactivity and Selectivity Predictions

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP surface illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For benzimidazole derivatives, MEP analyses consistently show negative potential localized around the electronegative nitrogen and oxygen atoms, while positive potentials are found near hydrogen atoms. mdpi.comnih.gov In studies of compounds like benomyl (B1667996) and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the most negative regions are associated with carbonyl groups and the imidazole nitrogen atoms, identifying them as the primary sites for electrophilic interaction. mdpi.comnih.gov

For this compound, the MEP map is predicted to highlight the following features:

Negative Potential (Red/Yellow): The most significant negative potential is expected over the carbonyl oxygen of the acetaldehyde group and the sp2-hybridized nitrogen atom (N3) in the imidazole ring. These are the most likely sites for electrophilic attack or for coordinating with hydrogen bond donors.

Positive Potential (Blue): Regions of high positive potential are anticipated around the hydrogen atoms, particularly those attached to the aromatic ring.

Near-Zero Potential (Green): The carbon backbone of the benzimidazole ring will likely exhibit a near-neutral potential. nih.gov

These predicted reactive sites are critical for understanding the molecule's interaction with biological targets or other reactants.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity of this compound

| Molecular Region | Predicted MEP | Type of Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative | Site for Electrophilic Attack / H-Bond Acceptor |

| Imidazole Nitrogen (N3) | Negative | Site for Electrophilic Attack / H-Bond Acceptor |

| Aromatic Ring Hydrogens | Positive | Site for Nucleophilic Attack |

| Aldehyde Carbonyl Carbon | Slightly Positive | Site for Nucleophilic Attack |

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. nih.gov Derived from density functional theory (DFT), they indicate the change in electron density at a given point in the molecule when the total number of electrons is changed. The function f+(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while f-(r) corresponds to reactivity towards an electrophilic attack (electron donation). nih.govresearchgate.net

In studies of benzimidazole derivatives, Fukui functions have been successfully used to identify the most reactive centers. nih.gov For N-Butyl-1H-benzimidazole, these calculations helped pinpoint the specific atoms most susceptible to electrophilic or nucleophilic attack. nih.gov

For this compound, a Fukui function analysis would likely predict:

Nucleophilic Attack (High f+): The carbonyl carbon of the acetaldehyde group and certain carbon atoms on the benzene (B151609) ring are expected to be the primary sites for nucleophilic attack.

Electrophilic Attack (High f-): The N3 nitrogen atom of the imidazole ring and the carbonyl oxygen are predicted to be the most favorable sites for electrophilic attack, consistent with the MEP analysis.

This detailed atomic-level reactivity information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Site | Predicted High Fukui Value | Type of Attack |

| N3 (Imidazole) | f⁻ | Electrophilic |

| Oxygen (Carbonyl) | f⁻ | Electrophilic |

| Carbon (Carbonyl) | f⁺ | Nucleophilic |

| C2 (Imidazole) | f⁺ | Nucleophilic |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. acs.org For benzimidazole derivatives, hydrogen bonding and other weak interactions dictate their supramolecular assembly in the solid state.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant intermolecular force in the crystal structures of benzimidazole-containing compounds. nih.gov The benzimidazole scaffold contains both hydrogen bond donors (N-H, if unsubstituted at N1) and acceptors (the sp2-hybridized nitrogen). semanticscholar.org

In this compound, the N1 position is substituted by the acetaldehyde group, meaning it cannot act as an N-H donor. However, it can still participate in extensive hydrogen bonding networks:

Hydrogen Bond Acceptors: The N3 atom of the imidazole ring and the carbonyl oxygen of the acetaldehyde group are potent hydrogen bond acceptors. They can interact with suitable donors from neighboring molecules or solvents. Crystal structures of related benzimidazoles show extensive O—H···N and N—H···O hydrogen bonds that form chains and more complex architectures. nih.govresearchgate.net

Weak Hydrogen Bonds: Weaker C—H···O and C—H···π interactions are also common in stabilizing the crystal packing of benzimidazole derivatives. nih.govnih.gov The aromatic C-H bonds and the aldehydic C-H bond in this compound can act as donors to engage with oxygen or the π-system of an adjacent benzimidazole ring. For instance, bifurcated C—H⋯O hydrogen bonds have been observed to link molecules into layers in similar structures. nih.gov

Quantum Chemical Studies on Tautomerism and Prototropic Equilibria

The phenomenon of tautomerism is a critical aspect of benzimidazole chemistry, influencing the molecule's reactivity, electronic properties, and biological interactions. In the case of this compound, the presence of a labile proton on the imidazole ring and the acetaldehyde substituent introduces the possibility of several tautomeric and prototropic equilibria.

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities and interconversion barriers of these tautomers. While specific computational studies on this compound are not extensively documented, the principles derived from studies on related benzimidazole derivatives provide a strong foundation for understanding its behavior. Current time information in Edmonton, CA.researchgate.netbeilstein-journals.org

The primary prototropic tautomerism in N-unsubstituted benzimidazoles involves the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. Current time information in Edmonton, CA.beilstein-journals.org For this compound, this would result in two principal tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and the electronic nature of substituents. researchgate.net The acetaldehyde group at the N1 position introduces an additional layer of complexity due to potential intramolecular interactions.

Furthermore, the acetaldehyde moiety itself can exhibit keto-enol tautomerism. This would involve the migration of a proton from the α-carbon of the acetaldehyde group to the carbonyl oxygen, resulting in a vinyl alcohol derivative. Computational studies on similar systems, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable. orientjchem.org However, the energetic landscape can be influenced by the electronic interplay with the benzimidazole ring.

A comprehensive quantum chemical study would involve optimizing the geometries of all possible tautomers and calculating their relative energies to determine the most stable forms. The transition states connecting these tautomers would also be located to determine the energy barriers for interconversion. Such calculations often utilize basis sets like 6-311++G(d,p) in conjunction with DFT functionals like B3LYP. uned.es

Table 1: Potential Tautomers of this compound

| Tautomer Name | Structural Description |

| This compound | Acetaldehyde group at N1 position. |

| 3H-Benzimidazole-1-acetaldehyde | Acetaldehyde group at N1, proton at N3. |

| 1-(2-Hydroxyvinyl)-1H-benzimidazole | Enol form of the acetaldehyde group. |

This table presents the most plausible tautomeric forms based on general principles of benzimidazole and acetaldehyde chemistry. The relative stabilities would require specific quantum chemical calculations.

Exploration of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. mdpi.com Benzimidazole derivatives have emerged as a promising class of organic NLO materials due to their extended π-conjugated systems and the potential for charge transfer. mdpi.comtandfonline.com

The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of the non-linear change in the dipole moment in the presence of an external electric field. Computational chemistry provides a powerful tool to predict the NLO properties of molecules by calculating their hyperpolarizabilities.

For this compound, the presence of the electron-donating benzimidazole ring and the electron-withdrawing acetaldehyde group can create a donor-π-acceptor (D-π-A) system, which is a common design strategy for enhancing NLO properties. The π-system of the benzimidazole ring acts as the bridge for intramolecular charge transfer (ICT) from the donor to the acceptor.

Computational studies on similar benzimidazole derivatives have shown that the magnitude of the first hyperpolarizability (β) is sensitive to the nature and position of substituents. mdpi.comtandfonline.com For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have demonstrated that their NLO behavior can be superior to that of the standard NLO material, urea. tandfonline.com

The theoretical evaluation of the NLO properties of this compound would involve quantum chemical calculations of its molecular polarizability (α) and first hyperpolarizability (β). These calculations are typically performed using DFT methods. The results would provide insights into the molecule's potential for second-harmonic generation (SHG) and other NLO phenomena.

Table 2: Calculated NLO Properties for Representative Benzimidazole Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |

| 1-Benzyl-2-phenyl-1H-benzimidazole (A1) | B3LYP/6-31G | 4.71 | > Urea | mdpi.comtandfonline.com |

| 1-Benzyl-2-phenyl-1H-benzimidazole (A2) | B3LYP/6-31G | 5.675 | > Urea | mdpi.comtandfonline.com |

| 1-Benzyl-2-phenyl-1H-benzimidazole (A3) | B3LYP/6-31G** | 4.785 | > Urea | mdpi.comtandfonline.com |

This table showcases representative data for related benzimidazole derivatives to illustrate the potential NLO properties. Specific values for this compound would require dedicated computational investigation.

The exploration of the NLO properties of this compound through computational methods can guide the rational design of new organic materials with enhanced NLO responses for various technological applications.

Derivatization Strategies and Functional Group Transformations of 1h Benzimidazole 1 Acetaldehyde

The chemical scaffold of 1H-benzimidazole-1-acetaldehyde offers multiple sites for structural modification, enabling the synthesis of a diverse array of derivatives. These transformations can be broadly categorized into reactions involving the acetaldehyde (B116499) side chain and those targeting the benzimidazole (B57391) nucleus itself. Such derivatization is crucial for developing new compounds with tailored properties and for enhancing their detection in analytical assays.

Coordination Chemistry and Catalytic Applications of 1h Benzimidazole 1 Acetaldehyde Derived Ligands

2 Structural Analysis of Coordination Modes

Table 2: Selected Structural Features of a Related Benzimidazole (B57391) Ligand and its Complex

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| "bimnap" ligand | Monoclinic | P21/c | N3-O8 = 1.296 | - | nih.gov |

| [Ru(phen)₂(BTAT)]²⁺ | Triclinic | P-1 | Ru-N(phen) ~2.05 | N-Ru-N ~80-90 | acs.org |

"bimnap" is a ligand derived from 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde. nih.gov "BTAT" refers to 1-(aryl)-4-(benzothiazolyl)-1,2,3-triazole ligands. acs.org

Application in Organic Catalysis

Metal complexes bearing ligands derived from 1H-benzimidazole-1-acetaldehyde are promising candidates for catalysts in a range of organic transformations. The combination of the benzimidazole scaffold and the tailored coordination environment provided by the ligand can lead to complexes with unique catalytic properties.

One potential application is in oxidation catalysis. For instance, a ruthenium complex has been reported to catalyze the oxidation of a benzimidazole-substituted alcohol to the corresponding ketone. researchgate.net This suggests that complexes of this compound could also exhibit catalytic activity in oxidation reactions.

Furthermore, ruthenium complexes with nitrogen-donor ligands are well-known for their activity in transfer hydrogenation reactions and other C-C and C-N bond-forming reactions. acs.orgresearchgate.net The electronic properties of the benzimidazole ligand can be tuned by introducing substituents, which in turn can influence the catalytic activity of the metal center.

An interesting aspect of this compound itself is its demonstrated utility in organocatalysis. It has been used in a stereoselective aldol (B89426) addition reaction with cyclic ketones, catalyzed by L-prolinamide. conicet.gov.ar This highlights the inherent reactivity of the acetaldehyde (B116499) moiety and suggests that its coordination to a metal center could lead to novel catalytic systems where the ligand actively participates in the reaction mechanism. The development of such cooperative metal-ligand catalysts is a growing area of research.

Catalytic Oxidation Reactions (e.g., alcohol oxidation)

Ligands derived from benzimidazole scaffolds have demonstrated significant utility in the field of catalytic oxidation reactions, particularly in the oxidation of alcohols. While direct studies on ligands specifically derived from this compound are not extensively documented in current literature, the broader class of benzimidazole-containing ligands, especially Schiff base complexes, provides valuable insights into their potential catalytic activity. These ligands, when coordinated with transition metals, form complexes that can efficiently catalyze the conversion of alcohols to their corresponding aldehydes or carboxylic acids.

Schiff base metal complexes, in general, are known to be effective catalysts in oxidation reactions. researchgate.net The catalytic prowess of these complexes often stems from the metal center, which can exist in multiple oxidation states, facilitating the redox process. The benzimidazole moiety within the ligand structure can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity and selectivity.

For instance, various transition metal complexes with Schiff base ligands have been investigated for the oxidation of benzyl (B1604629) alcohol. researchgate.netresearchgate.net In a typical reaction, the metal complex, in the presence of an oxidant like hydrogen peroxide (H₂O₂), catalyzes the conversion of benzyl alcohol to benzaldehyde (B42025) and, in some cases, further to benzoic acid. The efficiency of this conversion is dependent on the nature of the metal ion and the ligand structure.

Table 1: Catalytic Oxidation of Benzyl Alcohol using various Schiff Base Metal Complexes This table is interactive. You can sort and filter the data.

| Catalyst | Substrate | Oxidant | Product(s) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Co(II)-Schiff Base Complex | Benzyl Alcohol | H₂O₂ | Benzaldehyde, Benzoic Acid | 97-98 | researchgate.net |

| Mn(II)-Schiff Base Complex | Benzyl Alcohol | H₂O₂ | Benzaldehyde, Benzoic Acid | 97-98 | researchgate.net |

| VO(IV)-Schiff Base Complex | Benzyl Alcohol | H₂O₂ | Benzoic Acid | 58 (selectivity) | researchgate.net |

| Mn(II)-Schiff Base Complex | Benzyl Alcohol | H₂O₂ | Benzoic Acid | 39 (selectivity) | researchgate.net |

The data indicates that cobalt and manganese complexes of certain Schiff base ligands exhibit very high conversion rates for benzyl alcohol. researchgate.net The vanadyl complex, on the other hand, shows significant selectivity towards the formation of benzoic acid. researchgate.net Although the specific ligands in these studies are not derived from this compound, the results underscore the potential of benzimidazole-based Schiff base ligands in designing effective oxidation catalysts. The imine group (C=N) and other donor atoms in the ligand structure play a crucial role in stabilizing the metal ion and facilitating the catalytic cycle. researchgate.net

C-H Activation Catalysis

The functionalization of unactivated C-H bonds is a highly sought-after transformation in modern organic synthesis, and benzimidazole derivatives have emerged as a versatile scaffold in the design of ligands and catalysts for this purpose. While specific applications of ligands derived from this compound in C-H activation are not prominently reported, the benzimidazole core itself is a key player in directing and facilitating such reactions.

The nitrogen atoms in the benzimidazole ring can act as directing groups, bringing a metal catalyst into close proximity to a specific C-H bond, thereby enabling its activation and subsequent functionalization. The C2-H bond of the benzimidazole ring is particularly susceptible to activation due to its position between two nitrogen atoms.

Research has shown that transition metals like copper, palladium, rhodium, and nickel can effectively catalyze the C-H functionalization of the benzimidazole scaffold. researchgate.net For example, copper-catalyzed C-H functionalization/C-N bond formation has been utilized for the synthesis of benzimidazoles from amidines. nih.govresearchgate.net In these reactions, a C-H bond on an aryl group is activated to form a new C-N bond, leading to the cyclized benzimidazole product.

Furthermore, rhodium and copper co-catalyzed systems have been developed for the sequential C-H bond activation and intramolecular annulation of ethyl benzimidates with nitrosobenzenes to afford 1H-indazoles. nih.gov This highlights the ability of metal catalysts to mediate complex transformations involving C-H activation, where the ligand framework plays a crucial role in controlling the reaction's outcome.

While direct data on this compound-derived ligands is unavailable, the established reactivity of the benzimidazole core in C-H activation suggests that ligands incorporating this moiety could be designed to direct the functionalization of specific C-H bonds in various substrates. The acetaldehyde-derived side chain could be further modified to introduce additional coordinating groups, potentially enhancing the catalytic activity and selectivity of the resulting metal complexes.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Benzimidazole derivatives have been extensively employed as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. masterorganicchemistry.comyoutube.com Although there is a lack of specific reports on ligands derived from this compound, the broader family of benzimidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), have shown exceptional performance in this area.

In the context of Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, benzimidazole-based NHC-palladium complexes have demonstrated high catalytic activity. nih.gov These ligands form stable complexes with palladium, enhancing its catalytic efficiency and longevity. The electronic and steric properties of the NHC ligand, which can be tuned by modifying the substituents on the benzimidazole ring, significantly influence the outcome of the cross-coupling reaction. nih.gov

Table 2: Suzuki-Miyaura Coupling of 4-bromoacetophenone with Phenylboronic Acid using a Benzimidazole-based NHC-Palladium Catalyst This table is interactive. You can sort and filter the data.

| Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Water | KOH | 100 | 1 | 94 | nih.gov |

| 1 | DMF | KOH | 100 | 1 | 78 | nih.gov |

| 1 | Dioxane | KOH | 60 | - | - | nih.gov |

| 1 | Toluene | KOH | 90 | - | - | nih.gov |

| 1 | Water | K₂CO₃ | 100 | - | 83 | nih.gov |

| 1 | Water | Cs₂CO₃ | 100 | - | 93 | nih.gov |

The data illustrates the excellent performance of a benzimidazole-derived NHC-palladium catalyst in aqueous media, highlighting the potential for developing environmentally benign catalytic systems. nih.gov

Similarly, in the Heck reaction, which couples an unsaturated halide with an alkene, palladium complexes bearing benzimidazole-based ligands have been utilized. The ligand stabilizes the active palladium species and facilitates the key steps of the catalytic cycle, namely oxidative addition, migratory insertion, and reductive elimination. masterorganicchemistry.com While specific examples with this compound derived ligands are absent, the proven success of related structures suggests that such ligands could be valuable additions to the catalyst toolbox for cross-coupling reactions. The acetaldehyde moiety offers a handle for further functionalization, allowing for the synthesis of a library of ligands with diverse steric and electronic properties.

Photocatalytic Processes

The application of benzimidazole derivatives in photocatalysis is a growing area of research, with a focus on harnessing light energy to drive chemical transformations. Ligands derived from benzimidazoles can form coordination complexes with various metals, and these complexes can exhibit interesting photophysical and photochemical properties. While direct photocatalytic applications of this compound derived ligands are not well-documented, related benzimidazole complexes have shown promise in this field.

One area of interest is the photocatalytic synthesis of benzimidazoles themselves. For example, a one-pot, tandem process has been developed for the synthesis of benzimidazole derivatives from a nitro compound and ethanol (B145695), where a photocatalyst is involved in both the dehydrogenation of the alcohol to an aldehyde and the subsequent cyclization steps. cnr.it In such systems, the photocatalyst, often a semiconductor material like TiO₂, can be modified with benzimidazole-based complexes to enhance its activity and selectivity. cnr.it

Furthermore, coordination compounds constructed from benzimidazole-based asymmetric polyazocyclic ligands and copper ions have been synthesized and their photocatalytic properties investigated. mdpi.com These complexes have been shown to be effective in the photocatalytic degradation of organic pollutants, such as ciprofloxacin. mdpi.com The benzimidazole ligand plays a crucial role in the structure and electronic properties of the complex, which in turn determines its photocatalytic efficiency.

Table 3: Photocatalytic Degradation of Ciprofloxacin using Benzimidazole-Copper Complexes This table is interactive. You can sort and filter the data.

| Complex | Light Source | Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| {[(L1)6]·[Cu8I8]} | UV-Vis | 120 | 86.95 | mdpi.com |

| {[L1]·[CuBr]·H₂O} | UV-Vis | 120 | 67.18 | mdpi.com |

| {[L2]·[CuBr]}n | UV-Vis | 120 | 62.02 | mdpi.com |

| {[(L2)4]·[Cu4I4]} | UV-Vis | 120 | 59.34 | mdpi.com |

Advanced Research in Chemical Biology and Material Science Design Oriented Studies

Structure-Activity Relationship (SAR) Studies for Design Optimization

The biological activity and physicochemical properties of benzimidazole (B57391) derivatives are intricately linked to the nature and position of substituents on the benzimidazole core. nih.govnih.gov For 1H-benzimidazole-1-acetaldehyde, the N-1 and C-2 positions are primary sites for modification to modulate its molecular properties.

Impact of N-1 and C-2 Substitutions on Molecular Properties

Substitutions at the N-1 and C-2 positions of the benzimidazole ring have been shown to profoundly influence the biological and chemical characteristics of the resulting derivatives. nih.govrsc.org The introduction of various functional groups allows for the fine-tuning of properties such as solubility, electronic effects, and interaction with biological targets.

The N-1 position, bearing the acetaldehyde (B116499) group in the parent compound, is a critical determinant of activity. Studies on related N-substituted benzimidazoles have demonstrated that the nature of the substituent at this position can significantly impact biological efficacy. For instance, the introduction of benzyl (B1604629) groups at N-1 has been shown to enhance the chemotherapeutic activity of some benzimidazole-based compounds. nih.gov Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that modifications at the N-1 position, in conjunction with changes at C-2 and C-6, are crucial for their antimicrobial and anticancer activities. rsc.org

The C-2 position is another key site for structural modification. The substituent at C-2 directly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity to various receptors and enzymes. For example, in a series of 2-substituted benzimidazoles, the presence of an aromatic ring with different substituent groups at the C-2 position was a common feature in the design of antibacterial, antifungal, and anticancer agents. rsc.org The type of substituent at C-2 can dictate the primary biological activity, as seen in various commercially available benzimidazole-based drugs. nih.gov

| Substitution Position | Type of Substituent | Observed Impact on Molecular Properties | Reference |

| N-1 | Alkyl, Aryl, Acyl | Modulates lipophilicity, steric hindrance, and can introduce new interaction points with biological targets. | researchgate.nettandfonline.com |

| N-1 | Benzyl groups | Can enhance chemotherapeutic activity. | nih.gov |

| C-2 | Aromatic rings | Influences electronic properties and provides a scaffold for further functionalization. | rsc.org |

| C-2 | Various functional groups | Can determine the specific biological target and potency. | nih.gov |

Conformational Flexibility and Steric Effects

The conformational flexibility of the acetaldehyde side chain at the N-1 position, as well as the potential for steric hindrance introduced by substituents at both N-1 and C-2, are crucial factors in the design of this compound derivatives. The rotation around the single bonds of the N-1-acetaldehyde moiety allows the molecule to adopt various conformations, which can influence its ability to fit into a biological target's binding site.

NMR studies on related N-acylhydrazone derivatives of benzimidazole have shown the existence of multiple conformers in solution, such as synperiplanar and antiperiplanar forms, due to restricted rotation around the amide bond. researchgate.net This highlights the importance of considering conformational isomers when designing new molecules. The presence of bulky substituents can restrict this conformational freedom and introduce steric clashes, which may either be detrimental or beneficial to the desired activity, depending on the target's topology. The steric effects of substituents can also influence the planarity of the benzimidazole ring system, which can be critical for interactions such as π-π stacking with biological macromolecules. rcsi.com

Computational Design Approaches

In silico methods have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For this compound, computational approaches such as pharmacophore modeling and molecular docking are instrumental in guiding the design of new derivatives.

Pharmacophore Modeling for Target-Oriented Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For benzimidazole derivatives, which are known to interact with a wide range of biological targets, pharmacophore models can help in designing compounds with enhanced selectivity and potency. nih.gov

A typical pharmacophore for a benzimidazole-based inhibitor might include a hydrogen bond donor (the N-H group of the imidazole (B134444) ring), a hydrogen bond acceptor, aromatic regions, and hydrophobic features. The acetaldehyde moiety of this compound can contribute a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic region. By understanding the pharmacophoric requirements of a target protein, medicinal chemists can rationally design modifications to the this compound scaffold to better match these requirements, thereby increasing the probability of a successful biological outcome.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or a nucleic acid. nih.gov This method is widely used to understand the binding modes of benzimidazole derivatives and to predict their binding affinities. acs.orgresearchgate.net

For this compound and its derivatives, molecular docking studies can provide valuable insights into their interactions with various biological targets. For example, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and the amino acid residues in the active site of an enzyme. mdpi.com These simulations can help in explaining the observed structure-activity relationships and in predicting the potential of newly designed compounds. For instance, docking studies on benzimidazole-thiadiazole hybrids with the enzyme 14-α demethylase (CYP51) have shown that the benzimidazole core can form crucial hydrogen bonds with the target enzyme. acs.org Such insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

| Computational Method | Application to this compound Design | Key Insights | Reference |

| Pharmacophore Modeling | Identification of essential features for interaction with a biological target. | Guides the rational design of derivatives with improved selectivity and potency. | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to target proteins. | Elucidates key interactions (hydrogen bonds, hydrophobic interactions) and helps in prioritizing compounds for synthesis. | nih.govacs.orgresearchgate.net |

Supramolecular Chemistry and Functional Materials Design

The benzimidazole scaffold is not only a privileged structure in medicinal chemistry but also a versatile building block in supramolecular chemistry and the design of functional materials. The ability of the benzimidazole ring to participate in various non-covalent interactions, such as hydrogen bonding (acting as both a donor and an acceptor) and π-π stacking, makes it an attractive component for the construction of well-defined supramolecular assemblies. nih.gov

The this compound molecule, with its combination of the benzimidazole core and the reactive acetaldehyde group, presents interesting possibilities for the design of functional materials. The aldehyde functionality can be used as a reactive handle for post-synthetic modification, allowing for the covalent attachment of the benzimidazole unit to polymers or surfaces. This could lead to the development of materials with specific recognition properties, catalytic activity, or sensing capabilities.

Furthermore, the benzimidazole moiety itself can be exploited for its coordination properties with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and catalysis. While specific research on the use of this compound in supramolecular chemistry and functional materials is still emerging, the known properties of the benzimidazole scaffold suggest a promising future for this compound in these advanced research areas.

Self-Assembly Studies

There is currently no specific scientific literature detailing the self-assembly studies of this compound. Supramolecular chemistry often relies on non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces to drive the spontaneous organization of molecules into larger, ordered structures. acs.org While the benzimidazole core, with its aromatic system and hydrogen bond donor/acceptor sites, is a candidate for such interactions, nist.govchemeo.com specific investigations into the self-assembly behavior of the this compound molecule have not been reported. Research in supramolecular systems tends to focus on molecules designed with specific functionalities to promote controlled assembly, and it appears this compound has not been a target of such design-oriented studies. sigmaaldrich.comacs.org

Design as Building Blocks for Advanced Architectures

The benzimidazole scaffold is a well-established building block in the synthesis of a wide array of functional molecules, particularly in medicinal chemistry and material science. nih.govnih.gov The general synthetic route to many benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govtandfonline.comorganic-chemistry.org This modularity allows for the introduction of various substituents at the 1 and 2 positions of the benzimidazole ring, thereby tuning the electronic and steric properties of the resulting molecule. nih.gov

While this compound itself is not prominently featured as a building block in the literature, its constituent parts—the benzimidazole core and the acetaldehyde group—suggest potential utility. The aldehyde functionality is highly reactive and can participate in a variety of subsequent chemical transformations, making it a useful handle for constructing more complex molecular architectures. For instance, benzimidazole-2-carbaldehyde, a related compound, is used in the synthesis of more complex heterocyclic systems. sigmaaldrich.comnih.gov However, specific examples of this compound being used as a precursor for advanced materials or complex molecular systems are not documented in available research.

Integration into Molecular Systems with Tunable Properties